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Compound of Interest

Compound Name: 2,3-Dimethyl-1,4-pentadiene

Cat. No.: B13785310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the chemical structure of 2,3-dimethyl-1,4-
pentadiene through a comparative analysis of its spectroscopic data. By juxtaposing predicted

and experimental data with that of its structural isomers, this document serves as a valuable

resource for the accurate identification and characterization of this compound.

Spectroscopic Data Comparison
The structural elucidation of 2,3-dimethyl-1,4-pentadiene is achieved through the combined

application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,

and Mass Spectrometry (MS). Below is a detailed comparison of the spectroscopic data for 2,3-
dimethyl-1,4-pentadiene against its isomers, 2,4-dimethyl-1,3-pentadiene and 3,3-dimethyl-

1,4-pentadiene, and established reference values.

Infrared (IR) Spectroscopy
IR spectroscopy provides insights into the functional groups present in a molecule. The key

vibrational frequencies for 2,3-dimethyl-1,4-pentadiene and its isomers are summarized

below.
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Functional Group Vibrational Mode

2,3-Dimethyl-1,4-

pentadiene

(Experimental)[1]

Typical Range

(cm⁻¹)

=C-H (vinyl) Stretching 3080 3100-3000

C-H (alkane) Stretching 2970, 2930, 2870 3000-2850

C=C (alkene) Stretching 1645 1680-1620

=C-H (vinyl) Bending (out-of-plane) 990, 890 1000-890

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule. Due to the unavailability of experimental NMR data for 2,3-dimethyl-1,4-
pentadiene, predicted values from a reliable spectroscopic database are used for comparison.

¹H NMR Spectroscopy

Proton

Environment

2,3-Dimethyl-

1,4-pentadiene

(Predicted)

2,4-Dimethyl-

1,3-pentadiene

(Experimental)

3,3-Dimethyl-

1,4-pentadiene

(Experimental)

Typical Range

(ppm)

=CH₂ 4.85 (d) 4.68 (s) 4.95 (dd) 4.5-5.5

=CH- 5.75 (m) 5.38 (s) 5.85 (dd) 5.5-6.5

-CH- 2.80 (m) - - 1.5-2.5

-CH₃ (vinylic) 1.70 (s) 1.75 (s), 1.82 (s) - 1.6-2.0

-CH₃ (allylic) 1.05 (d) - 1.05 (s) 0.9-1.2

¹³C NMR Spectroscopy
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Carbon

Environment

2,3-Dimethyl-

1,4-pentadiene

(Predicted)

2,4-Dimethyl-

1,3-pentadiene

(Experimental)

3,3-Dimethyl-

1,4-pentadiene

(Experimental)

Typical Range

(ppm)

=CH₂ 112.0 111.5 110.0 100-125

=CH- 142.0 - 145.0 135-150

=C< 148.0 140.8, 124.7 - 135-150

-CH- 45.0 - - 30-50

>C< - - 40.0 30-50

-CH₃ (vinylic) 18.0 20.5, 25.8 - 15-25

-CH₃ (allylic) 20.0 - 25.0 15-25

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The mass spectrum of 2,3-dimethyl-1,4-pentadiene was obtained from the

NIST WebBook.[1]

Parameter 2,3-Dimethyl-1,4-pentadiene

Molecular Formula C₇H₁₂

Molecular Weight 96.17 g/mol

Base Peak (m/z) 81

Molecular Ion (M⁺, m/z) 96

The fragmentation pattern is consistent with the structure of a branched diene, with the base

peak at m/z 81 corresponding to the loss of a methyl group ([M-15]⁺), a common fragmentation

pathway for such compounds.

Experimental Protocols
Standard procedures for obtaining the spectroscopic data are outlined below.
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Infrared (IR) Spectroscopy
A thin film of the neat liquid sample is placed between two sodium chloride or potassium

bromide plates. The sample is then scanned using an FTIR spectrometer over the range of

4000-400 cm⁻¹. The resulting spectrum is a plot of transmittance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃)

containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is

transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR

spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled spectrum is typically

obtained to simplify the spectrum to single lines for each unique carbon atom.

Mass Spectrometry (MS)
The sample is introduced into the mass spectrometer, typically via gas chromatography (GC-

MS) for volatile compounds like 2,3-dimethyl-1,4-pentadiene. In the ion source, the molecules

are ionized, most commonly by electron impact (EI). The resulting ions are then separated

based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualizing the Validation Process
The following diagrams illustrate the workflow for spectroscopic validation and the correlation

between the structure of 2,3-dimethyl-1,4-pentadiene and its key spectroscopic features.
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Caption: Workflow for the spectroscopic validation of a chemical structure.
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2,3-Dimethyl-1,4-pentadiene Structure

Key Structural Features

Expected Spectroscopic Signals

CC@HC(=C)C

Vinyl Protons
(=CH, =CH₂)

Methyl Groups
(Vinylic & Allylic) C=C Double Bonds Molecular Ion

(C₇H₁₂)

¹H NMR:
δ 4.8-5.8 ppm

¹³C NMR:
δ 110-150 ppm (sp²)
δ 18-45 ppm (sp³)

IR:
~3080 cm⁻¹ (=C-H)
~1645 cm⁻¹ (C=C)

MS:
m/z 96 (M⁺)

m/z 81 ([M-15]⁺)

Click to download full resolution via product page

Caption: Correlation of structural features with spectroscopic signals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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